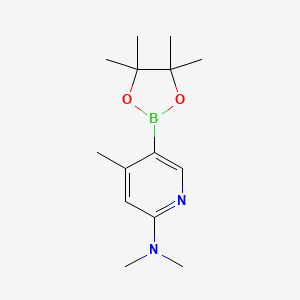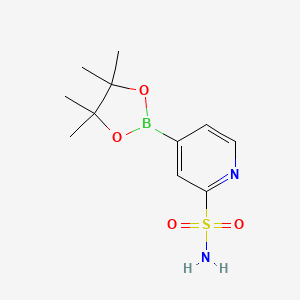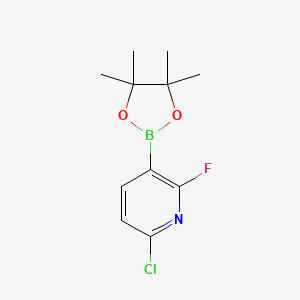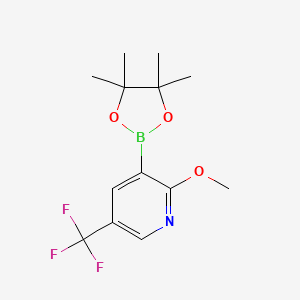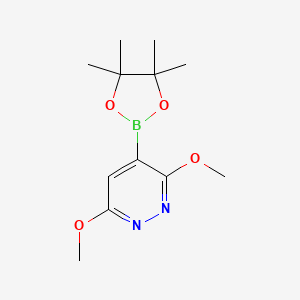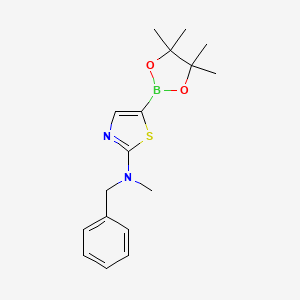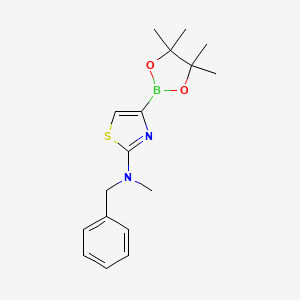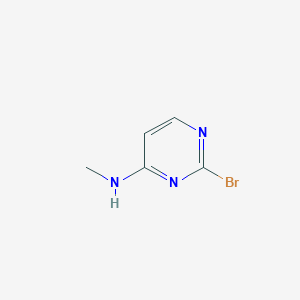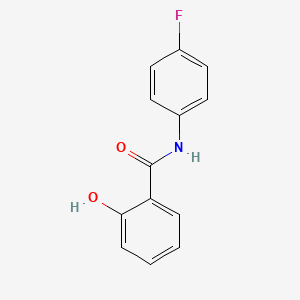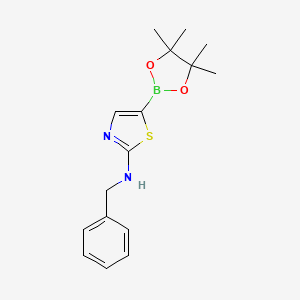
2-(Benzylamino)thiazole-5-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylamino)thiazole-5-boronic acid pinacol ester (2B5BAPE) is a versatile and widely used compound in the field of organic synthesis. It is a boronic ester, which is a type of organoboron compound. 2B5BAPE has been used in a variety of synthetic transformations, including the synthesis of a range of heterocyclic compounds, such as thiazoles, oxazoles, and imidazoles. 2B5BAPE is also used in the synthesis of polymers, and has been used in the synthesis of a range of pharmaceuticals and other bioactive compounds.
Scientific Research Applications
2-(Benzylamino)thiazole-5-boronic acid pinacol ester has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, such as thiazoles, oxazoles, and imidazoles. It has been used in the synthesis of polymers, and has been used in the synthesis of a range of pharmaceuticals and other bioactive compounds. 2-(Benzylamino)thiazole-5-boronic acid pinacol ester has also been used in the synthesis of organic molecules for use as catalysts, and as reagents for the synthesis of new molecules.
Mechanism of Action
The mechanism of action of 2-(Benzylamino)thiazole-5-boronic acid pinacol ester is based on its boronic ester structure. The boron atom in the molecule is capable of forming boron-oxygen bonds, which are strong and stable. This allows the molecule to react with other molecules and form covalent bonds. The boron-oxygen bond is also capable of forming hydrogen bonds with other molecules, which allows the molecule to interact with other molecules in a specific manner.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Benzylamino)thiazole-5-boronic acid pinacol ester are not well understood. However, it is known that the boron in the molecule can interact with other molecules and form covalent and hydrogen bonds. This allows the molecule to interact with other molecules in a specific manner, and may affect the biochemical and physiological processes of the body.
Advantages and Limitations for Lab Experiments
2-(Benzylamino)thiazole-5-boronic acid pinacol ester has several advantages for use in laboratory experiments. It is a versatile and widely used compound, and can be used in a variety of synthetic transformations. It is also relatively easy to synthesize, and can be synthesized in high yields. The main limitation of 2-(Benzylamino)thiazole-5-boronic acid pinacol ester is its toxicity, which can be a concern when using the compound in laboratory experiments.
Future Directions
Future research on 2-(Benzylamino)thiazole-5-boronic acid pinacol ester should focus on further exploring its potential applications in the synthesis of heterocyclic compounds, polymers, and pharmaceuticals and other bioactive compounds. Additionally, research should focus on understanding the biochemical and physiological effects of the compound, and on developing safer methods of synthesis and handling. Further research should also focus on developing new methods of synthesis, and on improving the yields of the synthesis. Finally, research should focus on exploring new applications of the compound, such as in the synthesis of catalysts and reagents for the synthesis of new molecules.
Synthesis Methods
2-(Benzylamino)thiazole-5-boronic acid pinacol ester can be synthesized from 2-(benzylamino)thiazole-5-boronic acid and pinacol ester. The synthesis involves the reaction of 2-(benzylamino)thiazole-5-boronic acid with pinacol ester in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction proceeds in an aprotic solvent, such as dimethylformamide or dimethyl sulfoxide, at a temperature of 80-100°C. The reaction is complete after 1-2 hours, and the product is obtained in high yields.
properties
IUPAC Name |
N-benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BN2O2S/c1-15(2)16(3,4)21-17(20-15)13-11-19-14(22-13)18-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTYYFSZUBJXKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzylamino)thiazole-5-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


